molecular formula C21H33N3O4S B2794641 2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897610-99-0

2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2794641
CAS No.: 897610-99-0
M. Wt: 423.57
InChI Key: LVYKXEREHIQNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that belongs to the class of alpha amino acid amides. This compound is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a piperazine ring, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative with cyclohexyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include phenol derivatives, sulfides, and substituted piperazine derivatives.

Scientific Research Applications

2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses such as vasoconstriction and neurotransmitter release. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with a similar mechanism of action but different chemical structure.

Uniqueness

2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxyphenyl and piperazine moieties contribute to its high affinity for alpha1-adrenergic receptors, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

2-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-28-20-10-6-5-9-19(20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-7-3-2-4-8-18/h5-6,9-10,18H,2-4,7-8,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYKXEREHIQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.